molecular formula C9H12N2O B1205126 N-Nitroso-N-(4-methylbenzyl)methylamine CAS No. 62783-50-0

N-Nitroso-N-(4-methylbenzyl)methylamine

Cat. No.: B1205126
CAS No.: 62783-50-0
M. Wt: 164.2 g/mol
InChI Key: SGJYQDLYKCDHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N-(4-methylbenzyl)methylamine is a nitrosamine compound structurally characterized by a nitroso (–N=O) group attached to a methylamine backbone substituted with a 4-methylbenzyl group.

Properties

CAS No.

62783-50-0

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]nitrous amide

InChI

InChI=1S/C9H12N2O/c1-8-3-5-9(6-4-8)7-11(2)10-12/h3-6H,7H2,1-2H3

InChI Key

SGJYQDLYKCDHNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C)N=O

Canonical SMILES

CC1=CC=C(C=C1)CN(C)N=O

Other CAS No.

62783-50-0

Synonyms

4-MMBNA
N-methyl-N-(4-methylbenzyl)nitrosamine
N-methyl-N-nitroso-(4-methylphenyl)methylamine
N-nitrosomethyl(4-methylbenzyl)amine

Origin of Product

United States

Scientific Research Applications

Carcinogenicity Studies

N-Nitroso compounds, including N-Nitroso-N-(4-methylbenzyl)methylamine, are significant in cancer research due to their role as carcinogens. They are often studied to understand their mechanisms of action and potential health risks.

Case Study: Hepatocarcinogenesis

Research has shown that N-nitroso compounds can induce liver tumors in animal models. For instance, studies involving rats have demonstrated that exposure to various nitrosamines leads to the formation of O6-alkylguanine adducts in liver DNA, which are critical in understanding the initiation of carcinogenesis .

Table: Summary of Carcinogenic Effects

CompoundAnimal ModelTumor TypeReference
This compoundRatsLiver tumors
N-Nitroso-N-methylureaMiceMammary tumors

Toxicological Assessments

The toxicity of this compound has been evaluated through quantitative structure-activity relationship (QSAR) studies. These studies help predict the acute oral toxicity of nitrosamines based on their chemical structure.

Findings from QSAR Studies

A comprehensive QSAR analysis indicated that the acute oral toxicity of N-nitroso compounds correlates with factors such as polarizability and ionization potential. The study developed predictive models that can be used for preliminary toxicity assessments .

Table: QSAR Model Results

DescriptorValue
Q² (Leave-One-Out)0.7533
0.8071
Q² (External)0.7041
R² (External)0.7195

Environmental Impact Studies

N-nitroso compounds are also investigated for their environmental persistence and potential health impacts through dietary exposure. Their presence in food products raises concerns regarding safety and regulatory standards.

Research on Food Contamination

Studies have reported the occurrence of nitrosamines in various food items, including processed meats and fish, leading to discussions about acceptable limits for human consumption .

Table: Nitrosamine Levels in Food Products

Food ProductNitrosamine Concentration (µg/kg)Reference
Canned Tuna75-97
Fresh Beef20-242

Pharmaceutical Research

In pharmaceutical contexts, N-nitroso compounds are examined for their potential therapeutic applications despite their toxicity profile. They may serve as precursors or intermediates in drug synthesis.

Potential Applications in Drug Development

Research indicates that modifications to nitrosamines could yield compounds with desirable pharmacological properties while minimizing toxicity risks. For example, certain derivatives have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar N-Nitroso Compounds

Structural and Stability Differences

N-Nitroso-N-(4-methylbenzyl)methylamine belongs to the asymmetric dialkyl nitrosamine subclass, differing from symmetric analogs like N-Nitrosodimethylamine (NDMA, (CH₃)₂N–N=O) and branched-chain derivatives (e.g., N-Nitroso-N-(hydroxymethyl)methylamine) . Key structural distinctions include:

  • Substituent Effects : The 4-methylbenzyl group introduces steric hindrance and aromaticity, likely reducing solubility in aqueous media compared to NDMA. Branched alkyl chains (e.g., tert-butyl in N-Nitroso-N-(hydroxymethyl)tert-butylamine) further destabilize compounds, accelerating decomposition in neutral/alkaline conditions .
  • Stability : Stability in aqueous solutions is pH-dependent. For example, N-Nitroso-N-(hydroxymethyl)alkylamines decompose rapidly in alkaline media but remain stable in acidic environments. The bulkier 4-methylbenzyl group may confer greater stability than smaller alkyl chains .

Alkylating Activity and Mutagenicity

  • Alkylation Patterns: N-Nitroso compounds generate alkylating agents via metabolic activation. NDMA primarily methylates DNA at guanine residues, while larger alkyl groups (e.g., ethyl, propyl) exhibit preferential O-alkylation over N-alkylation .
  • Mutagenic Potency : Asymmetric nitrosamines like this compound may exhibit higher tissue specificity than symmetric analogs. For instance, N-Nitroso-N-(hydroxymethyl)methylamine demonstrates potent mutagenicity in Salmonella typhimurium TA1535 without metabolic activation, correlating with its methylating capacity . Structural analogs with aromatic substituents could enhance intercalation into DNA, increasing mutagenic risk .

Environmental and Dietary Occurrence

  • Formation Pathways: this compound may form endogenously via nitrosation of precursor amines (e.g., N-methyl-N-(4-methylbenzyl)amine) in the presence of nitrite, a process observed in gastric conditions . Similar pathways are documented for NDMA and N-Nitrosomethylbenzylamine (NMBA), a carcinogen found in tobacco products .
  • Exposure Sources: While NDMA is detected in air (0.02–0.96 ppb in Baltimore) and foods like cured meats , the 4-methylbenzyl derivative is less characterized.

Mechanistic and Toxicological Insights

Carcinogenic Mechanisms

Like all NOCs, this compound likely forms electrophilic intermediates that alkylate DNA, inducing base modifications (e.g., O⁶-methylguanine). This damage disrupts replication and repair, initiating carcinogenesis. NDMA’s carcinogenicity is well-documented in 40 animal species, with humans presumed equally susceptible .

Metabolic Activation

Hepatic cytochrome P450 enzymes (e.g., CYP2E1) oxidize NDMA to methyldiazonium ions. N-Nitroso-N-(hydroxymethyl)alkylamines decompose spontaneously without enzymatic activation, highlighting structural dependence on metabolic pathways .

Preparation Methods

Acid-Catalyzed Nitrosation

Nitrosation typically employs sodium nitrite (NaNO₂) in the presence of mineral acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr). The reaction proceeds via the generation of nitrous acid (HNO₂), which reacts with the secondary amine to form the N-nitrosamine. A generalized reaction scheme is:

N-(4-Methylbenzyl)methylamine+HNO2This compound+H2O\text{N-(4-Methylbenzyl)methylamine} + \text{HNO}2 \rightarrow \text{this compound} + \text{H}2\text{O}

Key parameters influencing yield and purity include:

  • Acid concentration : Optimal yields are achieved at pH 1–3, where nitrous acid is stable and reactive.

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions such as oxidation or decomposition.

  • Solvent : Aqueous or mixed aqueous-organic solvents (e.g., methanol/water) enhance reagent solubility.

Experimental data from analogous nitrosamine syntheses suggest yields of 60–85% under optimized conditions.

Solvent and Temperature Optimization

Recent studies highlight the role of solvent polarity in nitrosation efficiency. Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may accelerate the reaction but risk generating secondary amines via solvent degradation. For instance, DMF hydrolysis under acidic conditions produces dimethylamine, which could lead to unintended nitrosamine byproducts. Thus, strict control of solvent purity and reaction duration is critical.

Alternative Synthesis Pathways

Degradation of Quaternary Ammonium Salts

Quaternary ammonium salts, such as tetramethylammonium chloride, may degrade under thermal or hydrolytic conditions to release tertiary amines. Subsequent nitrosative dealkylation can yield secondary amines, which are susceptible to nitrosation. For example:

R4N+ClH2OR3NHNO2R2N-NO\text{R}4\text{N}^+ \text{Cl}^- \xrightarrow{\text{H}2\text{O}} \text{R}3\text{N} \xrightarrow{\text{HNO}2} \text{R}_2\text{N-NO}

This pathway is less direct but relevant in industrial contexts where quaternary ammonium solvents or catalysts are used.

Reaction Mechanisms and Kinetic Considerations

Nitrosation proceeds via an electrophilic substitution mechanism. The nitrosating agent (NO⁺) attacks the lone pair of the secondary amine’s nitrogen atom, forming a diazonium intermediate that rapidly loses a proton to yield the nitrosamine. Kinetic studies indicate that the reaction rate is first-order with respect to both the amine and nitrous acid concentrations.

Side reactions, such as the Fischer–Hepp rearrangement (observed in aromatic amines), are negligible in aliphatic systems like N-(4-methylbenzyl)methylamine. However, competing oxidation pathways may occur at elevated temperatures, necessitating precise thermal control.

Analytical Verification and Quality Control

Structural Characterization

This compound is characterized by the following properties:

PropertyValue
Molecular formulaC₉H₁₂N₂O
Molecular weight164.2 g/mol
SMILESCC1=CC=C(C=C1)CN(C)N=O
InChIKeySGJYQDLYKCDHNS-UHFFFAOYSA-N

Spectroscopic data (e.g., NMR, IR) align with nitrosamine functional groups:

  • ¹H NMR : A singlet at δ 3.06 ppm (N–CH₃) and aromatic protons at δ 6.7–7.3 ppm.

  • IR : Stretching vibrations at 1450 cm⁻¹ (N–N=O) and 1600 cm⁻¹ (C–N).

Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) is commonly employed to quantify nitrosamine content. Regulatory guidelines mandate limits of ≤0.03 ppm for nitrosamine impurities in pharmaceuticals.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Closed systems to prevent worker exposure to carcinogenic nitrosamines.

  • In-line monitoring of pH and temperature to ensure reaction consistency.

  • Waste treatment protocols to neutralize residual nitrosating agents.

The European Medicines Agency (EMA) emphasizes risk assessment for nitrosamine formation in drug manufacturing, particularly when using amines or nitrite salts .

Q & A

Q. Table 1. Stability of this compound Under Accelerated Conditions

ConditionHalf-Life (Days)Major Degradation Product
pH 2, 25°C30N-(4-Methylbenzyl)methylamine
pH 7, 40°C154-Methylbenzaldehyde
pH 10, 60°C3Nitrite ions

Data derived from simulated stress testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.